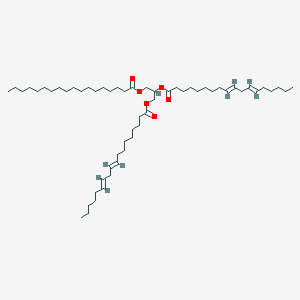

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate

Übersicht

Beschreibung

1,2-Dilinoleoyl-3-stearoyl-rac-glycerol: is a triacylglycerol that contains linoleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position . This compound is found in various plant oils, including soybean, poppy seed, maize, evening primrose, and blackcurrant oils . It is known for its role in lipid biochemistry and has applications in various fields of research.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin kann durch Veresterungsreaktionen von Linolsäure und Stearinsäure mit Glycerin synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin beinhaltet die Extraktion von Pflanzenölen, die reich an Linol- und Stearinsäure sind. Die extrahierten Öle werden dann einer Umesterungsverfahren unterzogen, um das gewünschte Triacylglycerin zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann sie einer Hydrolyse unterliegen, um freie Fettsäuren und Glycerin zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hydrolyse: Es werden saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) verwendet.

Umesterung: Katalysatoren wie Natriummethoxid oder Kaliumhydroxid werden eingesetzt.

Hauptprodukte:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Hydrolyse: Freie Fettsäuren (Linolsäure und Stearinsäure) und Glycerin.

Umesterung: Methylester von Linol- und Stearinsäure.

Wissenschaftliche Forschungsanwendungen

1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Studien zur Lipidoxidation und -hydrolyse verwendet.

Biologie: Untersucht für seine Rolle im zellulären Lipidstoffwechsel und in Signalwegen.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei Erkrankungen, die mit Störungen des Lipidstoffwechsels zusammenhängen.

Industrie: Verwendet bei der Produktion von Biodiesel und als Inhaltsstoff in kosmetischen Formulierungen.

5. Wirkmechanismus

Der Wirkmechanismus von 1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin beinhaltet seine Wechselwirkung mit zellulären Lipidmembranen. Es kann die Membranfluidität modulieren und die Aktivität membrangebundener Enzyme und Rezeptoren beeinflussen. Die Wirkungen der Verbindung werden durch ihre Einlagerung in Lipiddoppelschichten vermittelt, wodurch sich die Membrandynamik und Signalwege beeinflussen .

Wirkmechanismus

The mechanism of action of 1,2-Dilinoleoyl-3-stearoyl-rac-glycerol involves its interaction with cellular lipid membranes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound’s effects are mediated through its incorporation into lipid bilayers, affecting membrane dynamics and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1,2-Dilinoleoyl-3-oleoyl-rac-Glycerin: Enthält an der sn-3-Position Ölsäure anstelle von Stearinsäure.

1,2-Dioleoyl-3-linoleoyl-rac-Glycerin: Enthält an den sn-1- und sn-2-Positionen Ölsäure und an der sn-3-Position Linolsäure.

Einzigartigkeit: 1,2-Dilinoleoyl-3-stearoyl-rac-Glycerin ist aufgrund seiner spezifischen Fettsäurezusammensetzung einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Das Vorhandensein von Linolsäure an zwei Positionen und Stearinsäure an einer Position beeinflusst seinen Schmelzpunkt, seine Löslichkeit und Reaktivität im Vergleich zu anderen Triacylglycerinen .

Biologische Aktivität

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, commonly referred to as a triacylglycerol, is a complex lipid composed of glycerol esterified with three fatty acid chains. This compound has garnered interest due to its potential biological activities and applications in various fields, including nutrition, pharmaceuticals, and cosmetics.

Chemical Structure

- Chemical Formula: C57H100O6

- CAS Number: 28409-91-8

- IUPAC Name: 1-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propan-2-yl (9E)-octadec-9-enoate

The structure features a glycerol backbone with two linoleic acid (C18:2) moieties and one oleic acid (C18:1) moiety. The presence of these unsaturated fatty acids contributes to the compound's unique physicochemical properties and biological activities.

This compound exhibits biological activity primarily through its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic processes such as energy production and cellular signaling.

Health Benefits

Recent studies have indicated several potential health benefits associated with this compound:

- Anti-inflammatory Effects: Research suggests that the unsaturated fatty acids in glycerides like Glycerol 1,2-di-(9Z,12Z-octadecadienoate) may exert anti-inflammatory properties by modulating cytokine production and immune responses.

- Cardiovascular Health: The consumption of triacylglycerols rich in unsaturated fatty acids has been linked to improved lipid profiles and reduced risk of cardiovascular diseases.

- Antioxidant Properties: Some studies indicate that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Studies

-

Study on Lipid Metabolism:

A study published in the Journal of Lipid Research investigated the effects of dietary triacylglycerols on lipid metabolism in rats. The results demonstrated that supplementation with Glycerol 1,2-di-(9Z,12Z-octadecadienoate) led to significant alterations in plasma lipid levels and improved insulin sensitivity. -

Clinical Trial on Inflammation:

A randomized controlled trial examined the effects of dietary intake of this compound on inflammatory markers in obese individuals. The findings revealed a notable decrease in C-reactive protein (CRP) levels among participants consuming higher amounts of unsaturated fatty acids.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | CAS Number | Key Biological Activity |

|---|---|---|---|

| This compound | C57H100O6 | 28409-91-8 | Anti-inflammatory, cardiovascular benefits |

| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecenoate | C57H102O6 | 15607292 | Lipid metabolism modulation |

| Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | C57H104O6 | 2410-28-8 | Potential for use in drug delivery systems |

Synthesis and Production

The synthesis of Glycerol 1,2-di-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with linoleic and oleic acids under controlled conditions. Enzymatic methods are preferred for their specificity and milder reaction conditions compared to traditional chemical methods.

Applications

The compound is utilized across various industries:

- Nutraceuticals: As a dietary supplement for its health benefits.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Pharmaceuticals: Explored for its potential as a drug delivery vehicle due to its biocompatibility.

Eigenschaften

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHDLKOEJMDTBE-KDKXEXENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313638 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-17-2 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.